molecular formula C12H15NO4S B612933 Tos-Pro-OH CAS No. 51077-01-1

Tos-Pro-OH

Cat. No.: B612933
CAS No.: 51077-01-1
M. Wt: 269.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

When handling Tos-Pro-OH, it’s advised to avoid inhalation of dust, avoid skin contact by wearing protective gloves, and avoid ingestion as it’s a chemical .

Preparation Methods

The preparation of Tos-Pro-OH typically involves known synthetic routes using chemical synthesis techniques. The process includes obtaining the starting material, followed by sequential steps of protection, reaction, and hydrolysis to finally obtain this compound . The specific reaction conditions and reagents used in these steps can vary, but the general approach remains consistent.

Chemical Reactions Analysis

Tos-Pro-OH undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of Tos-Pro-OH involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, facilitating the synthesis of peptides and proteins. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Properties

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHGPCHVUSFFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51077-01-1
Record name (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the role of Tos-Pro-OH in the synthesis of thrombin inhibitors, and how does its incorporation affect the inhibitory activity?

A1: this compound, or N-tosyl-L-proline, serves as a protecting group and a structural element in the synthesis of N-α-(arylsulfonyl-L-prolyl)-D,L-4-amidinophenylalanine amides. The research aimed to investigate the impact of replacing glycine with proline on the antithrombin activity of previously synthesized compounds. The researchers used this compound to introduce the proline moiety into the target molecules. [] They found that incorporating proline, using reagents like this compound, resulted in a decrease in the antithrombin effect compared to the glycine-containing counterparts. [] This suggests that the structural change brought about by proline negatively impacts the interaction with thrombin and reduces the inhibitory potential.

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